molecular formula C17H19N2O5P B11419088 Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11419088
M. Wt: 362.32 g/mol
InChI Key: FPEQJNDEQCRPPY-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a furan ring, an oxazole ring, and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction.

    Introduction of the Phosphonate Group: This step often involves the use of phosphonate reagents under controlled conditions to ensure the correct placement of the group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives.

Scientific Research Applications

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan and oxazole rings can interact with active sites, while the phosphonate group can form strong bonds with metal ions or other functional groups, influencing the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate: Similar structure but lacks the methyl group on the phenyl ring.

    Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-chlorophenyl)-1,3-oxazol-4-YL)phosphonate: Contains a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-(4-methylphenyl)-1,3-oxazol-4-YL)phosphonate can influence its reactivity and interactions with other molecules, making it unique compared to its analogs.

Properties

Molecular Formula

C17H19N2O5P

Molecular Weight

362.32 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C17H19N2O5P/c1-12-6-8-13(9-7-12)15-19-17(25(20,21-2)22-3)16(24-15)18-11-14-5-4-10-23-14/h4-10,18H,11H2,1-3H3

InChI Key

FPEQJNDEQCRPPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)P(=O)(OC)OC

Origin of Product

United States

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